Ammonium 3-nitrobenzoate
Description
Contextualization within the Chemistry of Nitroaromatic Carboxylates
Ammonium (B1175870) 3-nitrobenzoate belongs to the larger class of nitroaromatic carboxylates, which are compounds characterized by a benzene (B151609) ring substituted with at least one nitro group (–NO₂) and one carboxylate group (–COO⁻). nih.govresearchgate.net The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring and the acidity of the parent carboxylic acid. researchgate.net This electronic effect, combined with the structural rigidity of the benzene ring, makes nitroaromatic compounds resistant to oxidative degradation. researchgate.net
The synthesis of these compounds often involves the reaction of the corresponding nitrobenzoic acid with a suitable base, in this case, ammonia (B1221849) or an ammonium salt. alfa-chemistry.com The resulting salts are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. ontosight.aiontosight.ai
Significance of Ammonium Salts in Advanced Chemical Systems
The ammonium ion (NH₄⁺) plays a crucial role in defining the properties of ammonium 3-nitrobenzoate and other ammonium salts in advanced chemical systems. As a cation, it acts as a charge-balancing component for the 3-nitrobenzoate anion. alfa-chemistry.com More importantly, the ammonium ion is a potent hydrogen-bond donor. Its tetrahedral geometry and the presence of four protons allow it to form multiple, directional hydrogen bonds with hydrogen-bond acceptors, such as the oxygen atoms of the carboxylate and nitro groups. researchgate.netiucr.org
This extensive hydrogen-bonding capability is fundamental to the field of crystal engineering, where the ammonium ion is used to guide the self-assembly of molecules into specific, ordered, three-dimensional structures. researchgate.netgla.ac.uk These interactions can create robust networks, leading to layered, channeled, or diamondoid structures with specific physical properties. ijfans.org The formation of these supramolecular architectures influences the material's thermal stability, solubility, and even its optical or electronic properties. unca.edu
Furthermore, ammonium salts are utilized in a wide range of applications. They can serve as ionic liquids, catalysts, and precursors for energy storage materials. nih.govwpmucdn.com In materials science, the ability of the ammonium group to form stable, layered structures is being explored for the development of novel electrode materials for batteries and supercapacitors. wpmucdn.com The thermal decomposition of ammonium salts, which can proceed via loss of ammonia to form the free acid or through other pathways, is another area of active research, particularly for compounds intended for use at elevated temperatures. unca.eduresearchgate.net
Interdisciplinary Research Landscape and Emerging Trends
The research landscape for this compound and related compounds is inherently interdisciplinary, bridging organic chemistry, materials science, and physics. A significant area of investigation is its use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). ijfans.orgnih.gov The specific geometry of the 3-nitrobenzoate ligand has been shown to dictate the dimensionality and topology of the resulting metal complex. ijfans.org For example, while its isomers can form extended polymeric chains, 3-nitrobenzoate has been observed to produce monomeric (0D) complexes under similar conditions, a finding that is crucial for the rational design of materials with desired network structures. ijfans.org
Emerging trends focus on the development of new functional materials. The unique properties of nitroaromatic compounds make them candidates for various applications. For instance, the combination of an ammonium salt with a nitrobenzoate can be explored for creating materials with specific optical properties. Organic salts with spatially separated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are promising for applications in organic light-emitting diodes (OLEDs). aalto.fi
Furthermore, there is growing interest in using well-defined chemical building blocks to create advanced materials for sustainable technologies. mdpi.combhumipublishing.com This includes the development of sensors and catalysts. The study of thermal decomposition characteristics of ammonium salts is also relevant for understanding their stability and potential application as energetic materials or as gas-generating agents. unca.eduacs.orgicm.edu.pl The selective interaction of nitrobenzoate isomers with different surfaces is also being investigated, for example, in the field of mineral flotation, where m-nitrobenzoate has shown effective depressant properties. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 19328-56-4 |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| Form | Solid: particulate/powder |
| Density | 1.459 - 1.474 g/cm³ (at 20°C) |
Source: chemicalbook.com
Table 2: Influence of Nitrobenzoate Isomer on Nickel(II) Coordination Polymer Structure
| Building Block | Resulting Structure | Dimensionality |
|---|---|---|
| 2-nitrobenzoate (B253500) | Zigzag Chain Polymer | 1D |
| 3-nitrobenzoate | Monomeric Compound | 0D |
| 4-nitrobenzoate | Zigzag Chain Polymer | 1D |
Source: ijfans.org
Table 3: Comparative Thermal Decomposition of Ammonium Carboxylates
| Compound | Peak Decomposition Temp. (°C) | Mass Loss at Peak Temp. (%) |
|---|---|---|
| Ammonium Acetate | 133.8 | 94.16 |
| Ammonium Benzoate (B1203000) | 194.72 | 88.4 |
| Ammonium Salicylate | 204.23 | 78.08 |
Source: unca.edu
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.H3N/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWQYBUSPWIBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[O-].[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19328-56-4 | |
| Record name | Benzoic acid, 3-nitro-, ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19328-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Precursor Chemistry of Ammonium 3 Nitrobenzoate
Direct Synthesis Approaches to Ammonium (B1175870) 3-Nitrobenzoate
The most direct route to forming ammonium 3-nitrobenzoate involves the reaction of 3-nitrobenzoic acid with an ammonia (B1221849) source. This process is fundamentally an acid-base reaction.
Neutralization Reactions and Stoichiometric Considerations
The synthesis of this compound is achieved through a classical acid-base neutralization reaction. quora.com In this process, the carboxylic acid, 3-nitrobenzoic acid, reacts with a base, typically ammonia. The acidic proton of the carboxylic acid group (-COOH) is transferred to the basic ammonia molecule (NH₃), forming the ammonium cation (NH₄⁺) and the 3-nitrobenzoate anion. quora.com
The reaction is governed by straightforward stoichiometry. A 1:1 molar ratio of 3-nitrobenzoic acid to ammonia is essential for the complete conversion to the ammonium salt. youtube.com An excess of either reactant can lead to an impure product or require additional purification steps. The general equation for this neutralization is:
C₆H₄(NO₂)COOH + NH₃ → C₆H₄(NO₂)COONH₄
This reaction is typically carried out in a suitable solvent, and the resulting salt can often be isolated by precipitation or crystallization upon cooling or solvent evaporation.
Role of Ammonia and Alkylamines in Ammonium Salt Formation
Ammonia and its organic derivatives, alkylamines, are common reagents for forming ammonium salts with carboxylic acids. mst.edugoogle.com The lone pair of electrons on the nitrogen atom in both ammonia and alkylamines makes them effective proton acceptors (Brønsted-Lowry bases). quora.com
Ammonia (NH₃): Reacts with a carboxylic acid to form a primary ammonium salt, as seen in the synthesis of this compound. quora.com These salts can sometimes be thermally dehydrated to form amides. libretexts.org
Alkylamines (RNH₂, R₂NH, R₃N): These are organic compounds where one or more hydrogen atoms of ammonia are replaced by alkyl groups. Their reaction with carboxylic acids yields substituted ammonium salts. For instance, reacting 3-nitrobenzoic acid with cyclohexylamine (B46788) produces 3-nitrobenzoic acid cyclohexylamine salt. The basicity of the amine and the acidity of the carboxylic acid influence the stability and properties of the resulting salt. researchgate.net
The formation of these salts is a rapid and often exothermic process, driven by the favorable acid-base interaction. mst.eduresearchgate.net
Synthesis of 3-Nitrobenzoic Acid Precursors
The availability of 3-nitrobenzoic acid is a prerequisite for the synthesis of its ammonium salt. It is most commonly prepared by the electrophilic aromatic nitration of benzoic acid. wikipedia.orgpatsnap.com
Electrophilic Aromatic Nitration of Benzoic Acid Derivatives
The introduction of a nitro group (-NO₂) onto the benzene (B151609) ring of benzoic acid is a classic example of an electrophilic aromatic substitution reaction. truman.edutestbook.com This is typically achieved by treating benzoic acid with a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.edusavemyexams.com The reaction must be carefully temperature-controlled, often at low temperatures, to manage the reaction rate and minimize the formation of by-products. truman.edu
A less common route involves the nitration of methyl benzoate (B1203000), followed by hydrolysis of the ester to yield 3-nitrobenzoic acid. wikipedia.orgorgsyn.org
Mechanism and Reaction Kinetics of Nitronium Ion Formation
The key electrophile in the nitration of aromatic compounds is the highly reactive nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.comscirp.org This ion is generated in the nitrating mixture through a multi-step process where sulfuric acid, being the stronger acid, protonates nitric acid. youtube.commasterorganicchemistry.com
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The formation of the nitronium ion is the rate-determining step under certain conditions, particularly in organic solvents. rsc.org However, in aqueous sulfuric acid, the subsequent attack of the nitronium ion on the aromatic ring is often the slower, rate-controlling step. nih.gov Kinetic studies, often employing techniques like stopped-flow spectrometry, have been used to investigate these mechanisms. cdnsciencepub.comresearchgate.net The activation energy for the formation of the nitronium ion from nitric acid in approximately 78% sulfuric acid has been determined to be around 18.3 kcal/mol. cdnsciencepub.comresearchgate.net
Regioselectivity and Ortho-/Meta-/Para-Directing Effects in Nitration
The deactivating nature of the -COOH group is due to its inductive and resonance effects, which pull electron density from the aromatic ring. doubtnut.comlibretexts.org This deactivation is more pronounced at the ortho and para positions relative to the meta position. chemistrysteps.comdoubtnut.com Consequently, the electrophile (NO₂⁺) preferentially attacks the position of relatively higher electron density, which is the meta position. youtube.comlibretexts.org
This regioselectivity results in 3-nitrobenzoic acid being the major product of the nitration of benzoic acid. wikipedia.orgtestbook.com Small amounts of the ortho and para isomers are also formed as by-products. wikipedia.org The typical product distribution is approximately 75-80% meta, 15-20% ortho, and a small percentage of the para isomer. wikipedia.org
| Isomer | Typical Yield |
|---|---|
| 3-Nitrobenzoic acid (meta) | ~75-80% |
| 2-Nitrobenzoic acid (ortho) | ~15-20% |
| 4-Nitrobenzoic acid (para) | ~1-5% |
The separation of the desired meta isomer from the ortho and para by-products often requires purification steps such as recrystallization. google.com
Alternative Synthetic Routes to Nitroaromatic Carboxylates
Beyond the direct synthesis, alternative routes involving complex transformations and derivatizations offer pathways to nitroaromatic carboxylates.
Multi-Component Ring Transformations for Nitroaromatic Construction
Multi-component reactions (MCRs) provide an efficient strategy for synthesizing complex molecules like nitroaromatics from simple precursors in a single step. organic-chemistry.org Specifically, three-component ring transformations (TCRT) have been employed to construct functionalized nitroaromatic compounds. mdpi.com
One such method involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonium source, such as ammonium acetate. This reaction proceeds under mild conditions to afford nitroanilines and nitropyridines that are otherwise difficult to produce. mdpi.com In this context, the dinitropyridone serves as a stable and safe synthetic equivalent of the highly unstable nitromalonaldehyde. mdpi.com The versatility of MCRs is further highlighted by the Ugi reaction, which can utilize nitrobenzene (B124822) derivatives that are reduced in situ to form diverse molecular frameworks. beilstein-journals.org
Table 2: Example of a Three-Component Ring Transformation (TCRT)
| Component 1 | Component 2 | Component 3 (Nitrogen Source) | Resulting Product Class | Reference |
|---|---|---|---|---|
| 1-Methyl-3,5-dinitro-2-pyridone | Ketone (e.g., Cyclohexanone) | Ammonia | Nitropyridines | mdpi.com |
| 1-Methyl-3,5-dinitro-2-pyridone | Ketone (e.g., Acetophenone) | Ammonium Acetate | Nitroanilines and Nitropyridines | mdpi.com |
Derivatization of Related Nitroaromatic Compounds
The synthesis of nitroaromatic carboxylates can be accomplished through the chemical modification, or derivatization, of other nitroaromatic compounds. A common strategy involves the nitration of a precursor that already contains a carboxyl group or its ester form. While direct nitration of benzoic acid yields primarily the desired meta-isomer, it also produces ortho and para byproducts that are difficult to separate. orgsyn.org A more efficient and higher-yielding method is the nitration of methyl benzoate to form methyl 3-nitrobenzoate, which is then hydrolyzed (saponified) to yield 3-nitrobenzoic acid. orgsyn.orgorgsyn.org
Oxidation of an alkyl group on a nitroaromatic ring is another viable pathway. For instance, m-nitroacetophenone can be oxidized to m-nitrobenzoic acid using strong oxidizing agents. quora.com Derivatization is also a key step in the analysis of these compounds. For gas chromatography-mass spectrometry, nitroaromatic compounds containing hydroxyl or carboxylic acid groups can be derivatized using silylating agents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) to increase their volatility. nih.gov Furthermore, the nitro group itself can be derivatized; a selective reduction to an amino group can be performed using reagents like an ammonium formate/zinc system, a transformation that is compatible with existing ester and carboxylic acid functionalities. rsc.org
Table 3: Selected Derivatization Reactions for Nitroaromatic Compounds
| Starting Material | Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | Electrophilic Nitration | Methyl 3-nitrobenzoate | orgsyn.org |
| Methyl 3-nitrobenzoate | NaOH, then HCl | Saponification (Hydrolysis) | 3-Nitrobenzoic Acid | orgsyn.org |
| Nitroaromatic Carboxylic Acids | BSTFA | Silylation (for analysis) | Trimethylsilyl Ester Derivative | nih.gov |
| Nitroaromatic Esters/Acids | Zinc, Ammonium Formate | Reduction of Nitro Group | Aminoaromatic Esters/Acids | rsc.org |
Purification and Isolation Techniques for this compound
The isolation and purification of this compound and its precursors are critical for obtaining a product of high purity. Common techniques include recrystallization, washing, and liquid-liquid extraction.
For the precursor 3-nitrobenzoic acid, a frequent impurity is an acid salt that can precipitate if the pH is not carefully controlled during isolation. orgsyn.org This impurity reduces the product's solubility in ether and can be removed by recrystallizing the crude acid from a 1% aqueous hydrochloric acid solution. orgsyn.org
The purification of the ester intermediate, methyl m-nitrobenzoate, often involves multiple steps. After initial synthesis, the crude solid product is washed with ice-cold methanol (B129727) to remove isomeric impurities, particularly the ortho-nitrobenzoate ester. orgsyn.org For a product of maximum purity, subsequent recrystallization from an equal weight of methanol is recommended. orgsyn.orgscribd.com An industrial-scale process for separating methyl m-nitrobenzoate from its isomers utilizes a two-stage treatment with water and an emulsifier, manipulating both temperature and pH to isolate the desired meta-isomer. google.com
Furthermore, purification of crude nitrated aromatic compounds can be achieved through a sequence of washes. An initial wash with an aqueous ammonia solution converts acidic impurities, such as nitrophenols, into their respective ammonium salts, which are then extracted into the aqueous phase. google.com This is typically followed by a caustic wash to remove any remaining by-products, resulting in a high-purity nitrated aromatic compound. google.com
Table 4: Purification Methods for this compound and Precursors
| Compound | Technique | Reagents/Conditions | Impurity Removed | Reference |
|---|---|---|---|---|
| 3-Nitrobenzoic Acid | Recrystallization | 1% aqueous HCl | Acid salt | orgsyn.org |
| Methyl 3-nitrobenzoate | Washing | Ice-cold methanol | o-Nitrobenzoic ester and other impurities | orgsyn.org |
| Methyl 3-nitrobenzoate | Recrystallization | Methanol | Residual impurities | orgsyn.orgscribd.com |
| Crude Nitrated Aromatics | Aqueous Wash | Aqueous ammonia | Acidic by-products (e.g., nitrophenols) | google.com |
| Methyl Nitrobenzoate Isomer Mixture | Two-stage treatment | Water, emulsifier, controlled pH and temperature | o- and p-isomers | google.com |
Chemical Reactivity and Reaction Mechanisms of Ammonium 3 Nitrobenzoate
Thermal Decomposition Pathways
The thermal decomposition of ammonium (B1175870) 3-nitrobenzoate involves a series of complex chemical reactions. The initial stages are dictated by the salt's ionic nature, while subsequent reactions involve the intricate chemistry of the 3-nitrobenzoate component.
Mechanism of Ammonia (B1221849) Elimination upon Heating
The thermal decomposition of ammonium salts typically begins with a proton transfer, leading to the formation of ammonia and the corresponding acid. alfa-chemistry.comyoutube.com In the case of ammonium 3-nitrobenzoate, the primary step upon heating is the dissociation of the salt into ammonia (NH₃) and 3-nitrobenzoic acid.
Molecular Electron Density Theory (MEDT) in Elucidating Decomposition Reactions
Understanding the intricate electronic events during a chemical reaction, such as bond breaking and formation, requires advanced theoretical models. The Molecular Electron Density Theory (MEDT) offers a modern framework for analyzing reaction mechanisms, shifting focus from molecular orbital interactions to the changes in electron density, which is a physical observable. encyclopedia.pubnih.gov MEDT posits that the capability for changes in electron density, rather than molecular orbital interactions, is responsible for molecular reactivity. nih.govresearchgate.net
While a specific MEDT study on this compound is not available, the theory provides powerful tools to analyze its decomposition. A MEDT analysis would involve a quantum chemical topological analysis of the changes in electron density along the reaction path. nih.gov This approach allows for a detailed characterization of the molecular mechanism, identifying whether bond-forming and breaking processes are simultaneous (concerted) or sequential (non-concerted). europa.eu By examining the flow of electron density, MEDT can provide profound insights into the electronic rearrangements that govern the elimination of ammonia and the subsequent decomposition of the 3-nitrobenzoate anion.
Energy Profiles, Transition State Characterization, and Reaction Dynamics
A reaction's feasibility and rate are described by its energy profile, often depicted in a reaction coordinate diagram. wikipedia.orgyoutube.com This profile maps the potential energy of the system as it progresses from reactants to products along the reaction coordinate. wikipedia.org The peak of this profile represents the transition state, an unstable, high-energy arrangement of atoms that is midway between reactants and products. chemguide.co.uk The energy required to reach this transition state from the reactants is known as the activation energy (Ea), which is a critical factor in determining the reaction rate. youtube.com
Transformations of the Nitro Group within the 3-Nitrobenzoate Moiety
The nitro group (-NO₂) is a versatile functional group that dictates much of the reactivity of the 3-nitrobenzoate moiety. It is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution. chemcess.com Its transformations are central to the synthesis of various derivatives.
Chemical Reduction Reactions to Amino- Derivatives
The reduction of the nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis. For the 3-nitrobenzoate moiety, this conversion yields 3-aminobenzoic acid, a valuable industrial intermediate. almacgroup.com A common and efficient method for this reduction is catalytic hydrogenation. almacgroup.comgoogle.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.
The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine product. almacgroup.com The choice of catalyst and reaction conditions can be tailored to optimize yield and selectivity.
| Reducing Agent/System | Description |
|---|---|
| H₂ / Palladium on Carbon (Pd/C) | A widely used method for the catalytic hydrogenation of nitroaromatics to anilines. |
| H₂ / Platinum (Pt) or Nickel (Ni) | Other effective metal catalysts for the hydrogenation of nitro groups. google.com |
Oxidative Transformations of Related Nitroaromatics
Nitroaromatic compounds are generally resistant to oxidation due to the strong electron-withdrawing nature of the nitro group. chemcess.com However, the aromatic ring or the nitro group itself can undergo oxidation under specific conditions. While the direct oxidation of the 3-nitrobenzoate moiety is not commonly reported, the behavior of related compounds like nitrobenzene (B124822) provides insight into potential transformations.
Nitrobenzene can act as a mild oxidant in certain reactions, such as in the synthesis of quinoline. chemcess.comwikipedia.org The oxidation of the nitroaromatic ring itself typically requires harsh conditions and potent oxidizing agents. The products can vary depending on the specific reagents and conditions used. For instance, nitrobenzene has been used as an oxidizing agent in the degradation of industrial lignin to produce valuable low molecular weight compounds like vanillin and syringaldehyde. researchgate.net
| Oxidizing Agent | Potential Products/Role |
|---|---|
| Nitrobenzene (as oxidant) | Can be used to oxidize other substrates, for example in Skraup quinoline synthesis or lignin degradation. wikipedia.orgresearchgate.net |
| Strong Oxidizing Agents | Under harsh conditions, may lead to ring cleavage or further modification of functional groups. |
Reactivity of the Carboxylate Anion
The carboxylate group, while generally less reactive than a carboxylic acid or its acid chloride, can still participate in several important reactions.
While the ammonium salt itself is not directly used in esterification and amidation, its precursor, 3-nitrobenzoic acid, readily undergoes these transformations. The resulting esters and amides are important intermediates in organic synthesis.
Esterification: The most common method for converting 3-nitrobenzoic acid to its corresponding esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, either an excess of the alcohol is used, or the water formed is removed. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. brainly.comstudy.com
For example, the synthesis of methyl 3-nitrobenzoate is achieved by refluxing 3-nitrobenzoic acid in methanol (B129727) with concentrated sulfuric acid. Similarly, glycerol esters of nitrobenzoic acid can be prepared by heating a mixture of a nitrobenzoic acid and glycerol with an acid esterification catalyst. google.com
Amidation: 3-Nitrobenzoic acid can be converted to 3-nitrobenzamide and its N-substituted derivatives through several methods. A common approach involves the activation of the carboxylic acid, for instance, by converting it to 3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ammonia or a primary or secondary amine to form the corresponding amide.
Alternatively, direct condensation of 3-nitrobenzoic acid with an amine can be achieved using coupling agents. These reagents activate the carboxylic acid in situ, facilitating the attack by the amine. For instance, N,N-diisopropyl-3-nitrobenzamide can be synthesized by the direct condensation of 3-nitrobenzoic acid with diisopropylamine.
The following table summarizes typical conditions for these reactions:
| Reaction | Reagents | Conditions | Product |
| Esterification | 3-Nitrobenzoic acid, Methanol, H₂SO₄ | Reflux | Methyl 3-nitrobenzoate |
| Amidation | 3-Nitrobenzoyl chloride, Methylamine | - | N-methyl-3-nitrobenzamide |
| Amidation | 3-Nitrobenzoic acid, Diisopropylamine, Coupling agent | - | N,N-diisopropyl-3-nitrobenzamide |
This table provides illustrative examples of esterification and amidation reactions.
The thermal decarboxylation of 3-nitrobenzoic acid, which involves the loss of carbon dioxide, typically requires high temperatures. The presence of the electron-withdrawing nitro group influences the reaction mechanism. For m-nitrobenzoic acid, the thermal decarboxylation in solvents like glycerol and aniline has been found to follow a first-order rate law, suggesting a unimolecular mechanism (S_E1). oup.com
The proposed S_E1 mechanism involves the heterolytic cleavage of the C-C bond, where the aromatic ring acts as a leaving group, forming a resonance-stabilized carbanion intermediate. The electron-withdrawing nitro group at the meta position facilitates this process by stabilizing the negative charge on the ring. The rate of decarboxylation is influenced by the solvent's basicity, with more basic solvents like aniline leading to faster rates compared to glycerol. oup.com
The decarboxylation of 3-nitrobenzoic acid to form nitrobenzene occurs at temperatures above 238 °C. chemcess.com In contrast, unactivated benzoic acids undergo decarboxylation at a much slower rate, typically requiring temperatures around 400 °C for only a few percent conversion in an hour. nist.gov
Catalytic methods can also achieve decarboxylation under milder conditions. For instance, copper-catalyzed oxidative decarboxylative coupling reactions have been developed for nitrobenzoic acids, although these often involve subsequent C-H activation and arylation steps. rsc.orgresearchgate.net
The following table presents kinetic data for the thermal decarboxylation of m-nitrobenzoic acid in different solvents. oup.com
| Solvent | Temperature (°C) | Rate Constant (k x 10⁵ sec⁻¹) | Activation Energy (Ea, kcal/mol) | Enthalpy of Activation (ΔH‡, kcal/mol) | Entropy of Activation (ΔS‡, e.u.) |
| Glycerol | 210 | 1.84 | 33.7 | 32.8 | -11.9 |
| Glycerol | 230 | 7.30 | |||
| Glycerol | 250 | 25.1 | |||
| Aniline | 110 | 1.48 | 39.7 | 38.8 | 6.8 |
| Aniline | 120 | 4.30 | |||
| Aniline | 130 | 11.2 |
This interactive table provides kinetic parameters for the thermal decarboxylation of m-nitrobenzoic acid, illustrating the influence of the solvent on the reaction rate and activation parameters.
Aromatic Ring Reactivity
The reactivity of the aromatic ring in this compound is significantly influenced by the two substituents: the carboxylate (or carboxylic acid) group and the nitro group. Both are electron-withdrawing groups and act as deactivating meta-directors in electrophilic aromatic substitution reactions. wikipedia.org
Due to the presence of two deactivating groups, electrophilic aromatic substitution (EAS) on the 3-nitrobenzoate ring is generally difficult and requires harsh reaction conditions. The nitro group and the carboxylate group both withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.
When an EAS reaction does occur, the incoming electrophile is directed to the positions meta to both the nitro and carboxylate groups. In the case of 3-nitrobenzoic acid, the available positions are 2, 4, 5, and 6. The positions ortho and para to the nitro group (positions 2, 4, and 6) and the positions ortho and para to the carboxylate group (also positions 2, 4, and 6) are strongly deactivated. The position meta to both groups is position 5. Therefore, electrophilic substitution, if it occurs, is expected to predominantly take place at the C-5 position.
The directing effect of these groups can be understood by examining the resonance structures of the intermediates formed upon electrophilic attack. Attack at the ortho or para positions results in a resonance structure where a positive charge is placed on the carbon atom bearing the electron-withdrawing group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement.
A practical example illustrating this regioselectivity is the nitration of benzoic acid itself. Under low-temperature nitration conditions, the major product is 3-nitrobenzoic acid, with only small amounts of the 2-nitro and 4-nitro isomers being formed. wikipedia.org This demonstrates the strong meta-directing effect of the carboxylic acid group. The presence of an additional deactivating nitro group further reinforces this preference for meta-substitution.
While the electron-deficient nature of the 3-nitrobenzoate ring makes it unreactive towards electrophiles, it enhances its susceptibility to nucleophilic aromatic substitution (S_NAr). S_NAr reactions typically require the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org These electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
In the context of a 3-nitrobenzoate derivative, if a leaving group were present at a position ortho or para to the nitro group (e.g., in 4-halo-3-nitrobenzoic acid), the ring would be activated for nucleophilic attack. For instance, in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, 4-chloro-3-nitrobenzoic acid reacts with methylamine, where the chloride is displaced by the amine. google.com The nitro group at the 3-position is ortho to the leaving group at the 4-position, thereby facilitating the reaction.
Interestingly, there are cases where a nitro group itself can act as a leaving group in S_NAr reactions, although this is less common than halide displacement. An example has been reported where in methyl 3-nitropyridine-4-carboxylate, the meta-positioned nitro group is displaced by fluoride. wikipedia.org This highlights that under specific conditions, even a nitro group at a meta position relative to another activating group can be substituted.
Investigation of Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms and feasibility of the reactions involving this compound and its derivatives.
The kinetics of the thermal decarboxylation of m-nitrobenzoic acid have been investigated, revealing a first-order process. The activation energy for this reaction is significantly influenced by the solvent, being around 33.7 kcal/mol in glycerol and 39.7 kcal/mol in aniline. oup.com The positive entropy of activation in aniline suggests a more disordered transition state compared to the ground state, which is consistent with the proposed S_E1 mechanism involving the formation of separate ionic species. oup.com
The Hammett equation provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. For reactions involving substituted benzoic acids and their esters, a linear free-energy relationship is often observed when plotting the logarithm of the rate or equilibrium constant against the Hammett substituent constant (σ). viu.caviu.ca The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects. For reactions that are favored by electron-withdrawing groups, such as the ionization of benzoic acids or nucleophilic attack on the aromatic ring, the ρ value is positive. Conversely, for reactions favored by electron-donating groups, the ρ value is negative.
In the context of 3-nitrobenzoate, the nitro group has a large positive σ_meta value (0.71), indicating its strong electron-withdrawing nature. This significantly influences the rates of reactions at the carboxylate group and the aromatic ring. For instance, the pKa of 3-nitrobenzoic acid is 3.47, making it about ten times more acidic than benzoic acid (pKa = 4.20), a direct consequence of the stabilization of the conjugate base by the electron-withdrawing nitro group. wikipedia.org
Theoretical and Computational Studies on Ammonium 3 Nitrobenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of molecular systems. DFT methods are used to solve the electronic structure of many-body systems, providing a balance between accuracy and computational cost. For ammonium (B1175870) 3-nitrobenzoate, DFT calculations would model the interactions between the ammonium cation (NH₄⁺) and the 3-nitrobenzoate anion (C₇H₄NO₄⁻), offering deep insights into the compound's intrinsic properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G, to approximate the exchange-correlation energy and describe the electron orbitals. aiinmr.comresearchgate.netscirp.org
Molecular geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For ammonium 3-nitrobenzoate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible.
Once the geometry is optimized, an electronic structure analysis can be performed. This reveals the distribution of electrons within the molecule and the nature of the chemical bonds. For this compound, this would involve analyzing the ionic bond between the ammonium and carboxylate groups and the covalent bonds within the 3-nitrobenzoate anion.
Table 1: Illustrative Optimized Geometrical Parameters for the 3-Nitrobenzoate Anion Note: Specific computational data for this compound is not available in the cited literature. This table illustrates the type of data that would be generated from a DFT geometry optimization.
| Parameter | Bond/Angle | Theoretical Value (e.g., B3LYP/6-311++G) |
| Bond Length (Å) | C-N | Data not available |
| N-O (nitro) | Data not available | |
| C-C (ring) | Data not available | |
| C-O (carboxylate) | Data not available | |
| Bond Angle (º) | O-N-O (nitro) | Data not available |
| C-C-N (ring) | Data not available | |
| O-C-O (carboxylate) | Data not available | |
| Dihedral Angle (º) | C-C-N-O | Data not available |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.cn The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wisc.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govrsc.org A small energy gap suggests that the molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govrsc.org For this compound, analysis of the FMOs would indicate the likely sites for electron donation and acceptance and provide a quantitative measure of its chemical stability. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies Note: Specific computational data for this compound is not available in the cited literature. This table illustrates the type of data that FMO analysis would provide.
| Parameter | Energy (eV) |
| E_HOMO | Data not available |
| E_LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov
For this compound, an MEP map would clearly visualize the positive potential around the ammonium cation's hydrogen atoms and the negative potential concentrated around the oxygen atoms of the nitro and carboxylate groups on the 3-nitrobenzoate anion. This provides an intuitive picture of the molecule's reactive sites.
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial for stabilizing the three-dimensional structures of molecules in crystals and biological systems. mdpi.comresearchgate.net NCI analysis is a computational technique that helps to identify and characterize these weak interactions in real space. It is often based on the electron density and its derivatives.
In the solid state of this compound, the primary interactions would be the strong ionic attraction between the NH₄⁺ cation and the C₇H₄NO₄⁻ anion. NCI analysis would be essential for visualizing and quantifying the network of hydrogen bonds between the hydrogen atoms of the ammonium ion and the oxygen atoms of the carboxylate and nitro groups of the anion, which play a significant role in the stability of the crystal lattice. rsc.org
Quantum chemical calculations can predict spectroscopic parameters from first principles. By computing the harmonic vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. scirp.org These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. aiinmr.com Similarly, by calculating nuclear magnetic shielding tensors, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. nih.gov
For this compound, DFT calculations could predict the characteristic vibrational frequencies for the N-H stretches of the ammonium group, the N-O stretches of the nitro group, and the C=O stretch of the carboxylate group. Likewise, ¹H and ¹³C NMR spectra could be simulated to aid in the interpretation of experimental data. aiinmr.comstudy.com
Prediction of Chemical Reactivity Descriptors
Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated within the framework of conceptual DFT. These descriptors provide quantitative measures of a molecule's reactivity and stability. scirp.org
Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.
Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.
Electronegativity (χ): The negative of the chemical potential (-μ).
Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).
These descriptors would quantify the reactivity of this compound, providing a theoretical basis for understanding its behavior in chemical reactions. nih.gov
Table 3: Illustrative Global Reactivity Descriptors Note: Specific computational data for this compound is not available in the cited literature. This table illustrates the type of data that would be derived from FMO energies.
| Descriptor | Formula | Calculated Value (eV) |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Data not available |
| Electronegativity (χ) | -μ | Data not available |
| Chemical Softness (S) | 1/η | Data not available |
| Electrophilicity Index (ω) | μ² / (2η) | Data not available |
Global and Local Reactivity Indices (e.g., chemical hardness, softness, electrophilicity)
No specific studies detailing the global and local reactivity indices for this compound have been found in the public domain. However, the underlying principles for these calculations are well-documented. Density Functional Theory (DFT) is the primary method used to calculate conceptual DFT reactivity descriptors. These indices, such as chemical potential, hardness, softness, and electrophilicity, are derived from the changes in energy with respect to the number of electrons. For the 3-nitrobenzoate anion, the presence of the electron-withdrawing nitro group is known to increase its acidity compared to benzoic acid, which suggests a stabilization of the conjugate base. chemicalbook.comwikipedia.org A computational study on related nitroaromatic compounds could provide a framework for how such indices would be calculated and interpreted for this compound.
Adsorption Energy and Binding Mechanisms in Surface Interactions
Specific data on the adsorption energy and binding mechanisms of this compound on surfaces are not available. Computational studies on the adsorption of other organic molecules, including hydroxybenzoate derivatives on graphene surfaces, have utilized methods like the MMFF94 force field to model interactions. mdpi.com These studies suggest that for aromatic compounds, π-π stacking is a significant contributor to the adsorption energy. mdpi.com For this compound, any potential study would likely need to consider both the electrostatic interactions of the ammonium and carboxylate ions and the π-system of the benzene (B151609) ring with the chosen surface. The nature of the surface itself would be a critical factor in determining the binding mechanism and energy.
Computational Modeling of Reaction Mechanisms
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
There is a lack of published research on the transition state localization and IRC analysis for reactions involving this compound. A computational study on the decomposition of nitroethyl benzoates catalyzed by an imidazolium (B1220033) cation employed DFT calculations to explore the reaction mechanism and locate transition states. semanticscholar.org Such an approach would be applicable to study reactions of this compound, for instance, in its thermal decomposition or its reaction with other molecules. The analysis would involve mapping the potential energy surface to identify the minimum energy pathway from reactants to products through the transition state.
Electron Density Changes along Reaction Pathways (e.g., Bonding Evolution Theory, Molecular Electron Density Theory)
No studies applying Bonding Evolution Theory (BET) or Molecular Electron Density Theory (MEDT) to the reaction pathways of this compound were identified. These theories provide a deeper understanding of the electronic rearrangements that occur during a chemical reaction. BET, for example, analyzes the topology of the electron localization function along the IRC to describe the sequence of bond formation and breaking. The application of these theories would offer detailed mechanistic insights that go beyond simple energetic considerations.
Simulation of Crystal Packing and Intermolecular Forces
Crystal Lattice Energy Calculations
Specific crystal lattice energy calculations for this compound are not present in the reviewed literature. However, a study on the crystal structure of the closely related ammonium 3,5-dinitrobenzoate (B1224709) reveals a complex three-dimensional network of hydrogen bonds. In this structure, the ammonium cation forms hydrogen bonds with both the carboxylate and nitro groups of the anion. This suggests that for this compound, hydrogen bonding would be a dominant intermolecular force, alongside ionic and van der Waals interactions, in determining the crystal packing. The calculation of the lattice energy would involve optimizing the crystal structure and then determining the energy difference between the solid-state and the isolated gaseous ions.
Computational Exploration of Supramolecular Motifs
Computational studies on analogous ammonium salts of nitrobenzoic acids reveal common and predictable hydrogen-bonding patterns. For instance, the structures of ammonium salts of similar aromatic carboxylic acids often feature primary cation-anion cyclic associations. nih.gov These are typically formed through N-H···O hydrogen bonds, where the hydrogen atoms of the ammonium ion interact with the oxygen atoms of the carboxylate group.
A frequently observed motif in the crystal structures of ammonium carboxylates is the R₄³(10) graph set, which describes a ring formed by four atoms from the cation and three from the anion, enclosing a loop of ten atoms. nih.gov In this motif, the ammonium ion acts as a donor of hydrogen bonds to the carboxylate oxygen atoms of the 3-nitrobenzoate anion. Further extension of the structure into two or three-dimensional polymeric networks is also anticipated, involving additional N-H···O hydrogen bonds to both the carboxylate and the nitro group's oxygen atoms. nih.gov
While specific computational data for this compound is not available, the table below outlines the typical hydrogen bond interactions that would be the focus of such a computational exploration, based on studies of similar compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| N-H···O (carboxylate) | Ammonium (N-H) | 3-Nitrobenzoate (-COO⁻) | 2.6 - 2.9 | Primary interaction forming cation-anion pairs and rings. |
| N-H···O (nitro) | Ammonium (N-H) | 3-Nitrobenzoate (-NO₂) | 2.8 - 3.2 | Contributes to the extension of the supramolecular network. |
| C-H···O | Phenyl Ring (C-H) | Carboxylate or Nitro (O) | 3.0 - 3.5 | Weaker interactions that provide additional stability to the crystal packing. |
| π-π Stacking | Phenyl Rings | Phenyl Rings | 3.3 - 3.8 | Potential interaction between the aromatic rings of adjacent 3-nitrobenzoate anions. |
This table is predictive and based on data from analogous structures. Specific computational studies are required to validate these parameters for this compound.
A thorough computational investigation would involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the optimized geometry of the this compound ion pair and to calculate the energies of the various supramolecular synthons. Such studies would provide precise information on bond lengths, angles, and the relative strengths of the different intermolecular interactions, thereby offering a detailed picture of the supramolecular architecture.
Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. To date, there are no specific molecular dynamics simulation studies reported in the scientific literature for this compound.
Such simulations, were they to be performed, could provide significant insights into the structural and dynamic properties of this compound in various environments. An MD study would typically involve the development of a force field to accurately describe the inter- and intramolecular forces of the ammonium and 3-nitrobenzoate ions.
The primary objectives of molecular dynamics simulations on this compound would be to:
Analyze the stability of hydrogen-bonding networks: MD simulations can track the formation and breaking of hydrogen bonds over time, providing information on the stability and dynamics of the supramolecular motifs discussed in the previous section.
Investigate ion pairing and aggregation: In solution, MD can be used to study the behavior of the ammonium and 3-nitrobenzoate ions, including the formation of solvent-separated and contact ion pairs.
Predict mechanical and thermal properties: By simulating the response of the crystal lattice to stress or temperature changes, MD can help predict macroscopic properties such as bulk modulus and thermal expansion.
The table below outlines the key parameters that would be investigated in a hypothetical molecular dynamics simulation of this compound.
| Parameter | Description | Information Gained |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides detailed information on the structure of ion pairing and solvation shells. |
| Mean Square Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate diffusion coefficients of the ions in a liquid phase. |
| Hydrogen Bond Autocorrelation Function | Characterizes the lifetime and dynamics of hydrogen bonds. | Reveals the stability and persistence of the key supramolecular interactions. |
| Interaction Energy | The potential energy between the ammonium cation and the 3-nitrobenzoate anion. | Quantifies the strength of the association between the ionic components. |
This table represents a prospective framework for future molecular dynamics simulation studies on this compound, as no such studies have been published to date.
The execution of such simulations would be invaluable for a deeper understanding of the physicochemical properties of this compound at the molecular level.
Applications of Ammonium 3 Nitrobenzoate in Advanced Materials and Chemical Transformations
Role in Nonlinear Optics (NLO) and Photonic Materials
The quest for advanced materials for photonic and optoelectronic applications has driven significant research into organic compounds. Organic NLO materials are of particular interest due to their potential for high nonlinear optical responses, fast response times, and molecular flexibility compared to their inorganic counterparts. ijert.orgresearchgate.net
The development of NLO-active materials often involves the synthesis of organic salts and the growth of high-quality single crystals. The design principle for many of these materials focuses on creating a non-centrosymmetric crystal structure, which is a primary requirement for second-harmonic generation (SHG) activity. ijert.orgresearchgate.net This is often achieved by combining an organic acid and base to form a salt, which can then be crystallized from a solution.
The synthesis of such materials typically involves dissolving the parent compounds, in this case, 3-nitrobenzoic acid and an ammonium (B1175870) source, in a suitable solvent. The solution is then carefully evaporated to promote the growth of single crystals. The choice of solvent can significantly influence the crystal morphology and quality. ijert.org For example, the synthesis of 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) involves the reaction between equimolar amounts of 2-amino-4-methylpyridine (B118599) and 2-chloro-4-nitrobenzoic acid. researchgate.net This general approach of reacting an acidic and basic organic compound to produce a salt is fundamental to creating a wide array of organic NLO crystals.
| Crystal System | Space Group | Key Feature for NLO | Reference |
| Triclinic | P-1 (centrosymmetric) | Exhibits third-order NLO properties | rsc.org |
| Not Specified | Non-centrosymmetric | Requirement for second-harmonic generation (SHG) | ijert.orgresearchgate.net |
This table presents examples of crystal systems and their relevance to NLO properties as discussed in the literature for related organic compounds.
The NLO response of an organic material is intrinsically linked to its molecular and crystal structure. A key factor at the molecular level is the presence of a π-conjugated system substituted with electron-donating and electron-accepting groups. researchgate.net This arrangement facilitates intramolecular charge transfer, which is crucial for high molecular hyperpolarizability. In the 3-nitrobenzoate anion, the nitro group (-NO₂) serves as a strong electron acceptor, while the carboxylate group (-COO⁻) and the benzene (B151609) ring form the conjugated system.
At the crystal level, the packing of these molecules is paramount. For a material to exhibit second-order NLO effects, such as SHG, it must crystallize in a non-centrosymmetric space group. ijert.orgresearchgate.net The formation of hydrogen bonds between the ammonium cation and the 3-nitrobenzoate anion can play a critical role in guiding the self-assembly of the molecules into the desired crystal lattice, potentially leading to the required acentric structure. The ground state charge asymmetry in the resulting product molecules is a critical factor for its NLO function. researchgate.net
Precursor and Intermediate in Organic Synthesis
The chemical reactivity of the nitro group and the aromatic ring makes ammonium 3-nitrobenzoate a useful building block in organic synthesis for creating a range of functionalized molecules. nih.govfrontiersin.org
Nitroaromatic compounds are key intermediates in the chemical industry, notably for the synthesis of anilines through the reduction of the nitro group. nih.gov The 3-nitrobenzoate moiety can be used as a starting point for various transformations. The nitro group can be reduced to an amino group (-NH₂), which then allows for a wide array of subsequent functionalization reactions, transforming the molecule into a different class of building block. mdpi.com
The synthesis of nitroaromatic compounds often begins with nitration reactions on simpler aromatic substrates. nih.gov For instance, methyl m-nitrobenzoate is synthesized by the nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids. orgsyn.org This ester can then be saponified to yield m-nitrobenzoic acid, the conjugate acid of the anion in this compound. orgsyn.org This highlights the accessibility of the 3-nitrobenzoate structure for use as a foundational element in more complex synthetic pathways.
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered environmentally friendlier alternatives to volatile organic solvents. journalajopacs.comresearchgate.net Ammonium-based ILs are a significant class of these compounds. alfa-chemistry.com this compound itself is a functionalized salt, and its parent acid, 3-nitrobenzoic acid, has been used to synthesize novel ionic liquids.
The synthesis typically involves a neutralization reaction between an amine and a substituted benzoic acid. journalajopacs.comresearchgate.net For example, reacting diethylamine (B46881) with 3-nitrobenzoic acid produces an this compound derivative-based ionic liquid. journalajopacs.comresearchgate.net These ILs are characterized by low vapor pressure and good thermal stability. alfa-chemistry.com By varying the cation (the amine component) and the anion (the carboxylate component), the physical and chemical properties of the resulting ionic liquid can be finely tuned for specific applications. mdpi.com
| Cation Source | Anion Source | Resulting Product Class | Reference |
| Diethylamine | 3-Nitrobenzoic Acid | Ammonium Benzoate Derivative Ionic Liquid | journalajopacs.comresearchgate.net |
| Quaternary Ammonium | Carboxylates | Ammonium-Based Ionic Liquid | mdpi.com |
This table provides examples of components used in the synthesis of ammonium-based ionic liquids.
Catalytic Applications in Chemical Processes (e.g., as part of metal complexes)
While the nitro group in compounds like this compound is often a target for catalytic reduction using metal catalysts, information regarding the direct use of this compound as a catalyst or as a ligand in a catalytic metal complex is not extensively documented in current research. acs.org The primary role of nitroaromatic compounds in catalysis is typically as a substrate for transformations, most notably the hydrogenation of the nitro group to an amine, which is a fundamental process in the synthesis of many pharmaceuticals and specialty chemicals. nih.govacs.org
Investigation in Corrosion Inhibition Mechanisms as a Model Compound
This compound serves as an important model compound for investigating the mechanisms of corrosion inhibition, particularly for mild steel in acidic environments. The study of this compound allows for a deeper understanding of how organic inhibitors protect metallic surfaces through adsorption and the formation of a protective layer. The effectiveness of a corrosion inhibitor is often evaluated by its ability to reduce the corrosion rate, which can be determined through various electrochemical and weight loss techniques.
Research on related compounds, such as 3-nitrobenzoic acid, provides insight into the potential mechanisms of this compound. For instance, studies on 3-nitrobenzoic acid have shown significant inhibition of mild steel corrosion in sulfuric acid solutions. researchgate.net The inhibitor molecules adsorb onto the metal surface, a process that can be characterized by different adsorption isotherms, such as the Langmuir model. researchgate.net This adsorption is influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface.
The inhibition mechanism is generally attributed to either physisorption, involving electrostatic interactions between the charged inhibitor and the metal surface, or chemisorption, which involves the formation of a coordinate bond between the inhibitor and the metal. researchgate.net The presence of heteroatoms like nitrogen and oxygen, along with π-electrons in the benzene ring of the 3-nitrobenzoate anion, facilitates its adsorption onto the d-orbitals of iron, contributing to the formation of a stable, protective film.
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial in elucidating the inhibitive action. Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential and current densities. EIS helps in understanding the resistance of the protective layer formed on the metal surface.
The table below summarizes typical data obtained from corrosion inhibition studies on compounds structurally related to this compound, illustrating the parameters used to evaluate their performance.
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 0 | 5.6 | 0 | 0 |
| 0.001 | 1.2 | 78.6 | 0.786 |
| 0.005 | 0.8 | 85.7 | 0.857 |
| 0.01 | 0.5 | 91.1 | 0.911 |
This table is illustrative and compiled based on typical data from corrosion inhibition studies of similar aromatic nitro compounds.
Applications in Bioelectrosynthesis of Valuable Chemicals
While direct applications of this compound in bioelectrosynthesis are not extensively documented, its chemical structure suggests a potential role as a substrate in microbial electrosynthesis (MES) systems for the production of valuable chemicals. nih.gov MES is an emerging technology that utilizes microorganisms as biocatalysts to convert chemical compounds into desired products with the aid of an electric current.
The 3-nitrobenzoate component of the salt is of particular interest. Various microorganisms have been identified that can metabolize 3-nitrobenzoate and other nitroaromatic compounds. asm.org These microorganisms typically initiate the degradation of 3-nitrobenzoate through either an oxidative or a reductive pathway. frontiersin.org In an oxidative pathway, the nitro group is removed, and the aromatic ring is hydroxylated to form intermediates like protocatechuate. asm.org This intermediate can then be further metabolized through ring cleavage to produce aliphatic acids.
In the context of bioelectrosynthesis, this compound could serve a dual purpose. The 3-nitrobenzoate anion can be used as the primary carbon and energy source for the microbial culture in the anodic chamber of an MES system. The ammonium cation can simultaneously serve as a readily available nitrogen source for microbial growth. As the microorganisms metabolize the 3-nitrobenzoate, they can transfer electrons to the anode, generating an electric current.
The potential biotransformation of 3-nitrobenzoate into valuable chemicals is significant. For example, the intermediate protocatechuate is a precursor for the synthesis of polymers and pharmaceuticals. Further microbial degradation can lead to the production of other useful compounds. The table below outlines the potential microbial transformation of 3-nitrobenzoate and the resulting valuable chemicals.
| Substrate | Microorganism (Example) | Metabolic Pathway | Key Intermediate | Potential Valuable Product |
| 3-Nitrobenzoate | Comamonas sp. | Oxidative | Protocatechuate | Bioplastics, Adipic acid |
| 3-Nitrobenzoate | Pseudomonas sp. | Reductive | 3-Aminobenzoate (B8586502) | Dyes, Pharmaceuticals |
This table is a conceptual representation of the potential applications of 3-nitrobenzoate in bioelectrosynthesis based on known microbial metabolic pathways. asm.orgoup.com
The integration of microbial degradation of compounds like 3-nitrobenzoate with an electrochemical system opens up possibilities for sustainable chemical production, waste valorization, and bioremediation. Further research is needed to explore and optimize the use of this compound in bioelectrosynthesis for the efficient production of targeted high-value chemicals.
Environmental Transformation Pathways and Biodegradation Mechanisms of Nitroaromatic Carboxylates Focus on 3 Nitrobenzoate Moiety
Environmental Fate and Transport Mechanisms of Nitrobenzoate Compounds
The transport and distribution of nitrobenzoate compounds in the environment are influenced by their physicochemical properties and interactions with different environmental compartments.
Photolysis, or the degradation of compounds by light, can be a significant transformation pathway for nitroaromatic compounds in the environment. In the atmospheric phase, nitroaromatic compounds are major constituents of brown carbon aerosol particles, which absorb near-ultraviolet and visible solar radiation. acs.org The photolysis of nitrophenols, for example, is recognized as a potential source of nitrous acid (HONO) in the atmosphere, which in turn can influence the concentrations of hydroxyl radicals and ozone. rsc.orgmdpi.com While direct studies on the gas-phase photolysis of 3-nitrobenzoate are limited, the general principles suggest that it would be susceptible to photochemical reactions.
Volatilization is generally not considered a significant environmental fate process for 3-nitrobenzoic acid. With a pKa of approximately 3.46, it exists predominantly in its anionic form (3-nitrobenzoate) in typical environmental pH ranges of 5 to 9. Anions are non-volatile from water or moist soil surfaces. nih.gov Furthermore, its estimated vapor pressure is low, suggesting that volatilization from dry soil surfaces is also not a major pathway. nih.gov
Sorption to soil and sediment is a key process influencing the environmental transport of 3-nitrobenzoate. The sorption of nitroaromatic compounds is complex and can be influenced by both soil organic matter and clay minerals. nih.gov For many nitroaromatics, soil organic matter is the primary component controlling sorption. nih.gov However, specific interactions with certain types of clay minerals can also be significant. epa.gov The adsorption of substituted nitrobenzenes to smectite clays (B1170129), for instance, is influenced by the nature of the exchangeable cations on the clay surface. scilit.com The estimated organic carbon-water (B12546825) partition coefficient (Koc) for 3-nitrobenzoic acid suggests moderate sorption potential. nih.gov Because it exists as an anion, its adsorption to soils rich in organic carbon and clay may be weaker than that of its neutral counterparts. nih.gov
| Property | Value/Characteristic | Implication for Environmental Fate |
| pKa | 3.46 | Exists as anion in most environmental compartments, affecting sorption and volatilization. nih.gov |
| Vapor Pressure | 3.71 x 10⁻⁵ mm Hg (estimated) | Low potential for volatilization from dry surfaces. nih.gov |
| Henry's Law Constant | 3.8 x 10⁻¹⁰ atm-m³/mol (estimated) | Not expected to volatilize from water surfaces. nih.gov |
| Log Kow | 1.83 | Indicates some potential for bioaccumulation. nih.gov |
| Koc | 240 (estimated) | Moderate mobility expected in soil. nih.gov |
This table presents key physicochemical properties of 3-nitrobenzoic acid and their relevance to its environmental fate and transport.
The mobility of 3-nitrobenzoate in soil and its potential to leach into groundwater are directly related to its sorption characteristics. With an estimated Koc value of 240, 3-nitrobenzoic acid is expected to have moderate mobility in soil. nih.gov Compounds with moderate mobility have the potential to be transported through the soil profile and reach groundwater, particularly in soils with low organic matter content or under conditions of high water infiltration.
The anionic nature of 3-nitrobenzoate at typical environmental pH levels generally leads to weaker adsorption to negatively charged soil colloids (like clay and organic matter) compared to neutral molecules, which can enhance its mobility. nih.gov Therefore, the leaching potential of 3-nitrobenzoate may be a concern in certain soil types and under specific hydrological conditions. Factors that can increase leaching include high rainfall events, coarse-textured soils, and low organic matter content.
Microbial Biodegradation of Nitroaromatic Compounds
Microbial biodegradation is a crucial process for the removal of nitroaromatic compounds from the environment. Many microorganisms have evolved metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.gov
A variety of bacteria capable of degrading 3-nitrobenzoate have been isolated and identified. These microorganisms are typically found in environments contaminated with nitroaromatic compounds.
| Microorganism | Key Characteristics |
| Comamonas sp. strain JS46 | Utilizes 3-nitrobenzoate as a sole source of carbon, nitrogen, and energy. nih.gov |
| Pseudomonas sp. strain JS51 | Grows on 3-nitrobenzoate and degrades it via an oxidative pathway. acs.orgnih.gov |
| Bacillus flexus strain XJU-4 | Degrades 3-nitrobenzoate through an oxidative mechanism, with optimal conditions at pH 7.0 and 30°C. rsc.org |
| Nocardia species | Some strains are capable of using 3-nitrobenzoate as the sole source of carbon, nitrogen, and energy. nih.gov |
| Arthrobacter species | Known to degrade other nitrobenzoate isomers and various nitroaromatic compounds. uci.edu |
This table summarizes some of the key microorganisms that have been identified to be involved in the biodegradation of 3-nitrobenzoate.
The bacterial catabolism of 3-nitrobenzoate primarily proceeds through oxidative pathways. A common initial step involves the dioxygenase-catalyzed oxidation of 3-nitrobenzoate to protocatechuate, with the stoichiometric release of nitrite (B80452). acs.orgnih.gov This has been demonstrated in both Comamonas sp. strain JS46 and Pseudomonas sp. strain JS51. nih.gov
The degradation pathway in Bacillus flexus strain XJU-4 also proceeds through an oxidative mechanism, leading to the formation of protocatechuate and the release of nitrite. rsc.org Following the formation of protocatechuate, this intermediate is further metabolized through ring-cleavage pathways. In the case of Pseudomonas sp. JS51, protocatechuate is cleaved by a 4,5-dioxygenase. acs.org
In contrast to oxidative pathways, some nitroaromatic compounds can be degraded via reductive pathways, where the nitro group is initially reduced. However, for 3-nitrobenzoate, the oxidative removal of the nitro group as nitrite is the more commonly reported mechanism. acs.orgnih.govuci.edu
Enzymatic Mechanisms of Nitro Group Reduction and Ring Cleavage (e.g., Nitroreductases, Dioxygenases)
The microbial degradation of the 3-nitrobenzoate moiety proceeds through two primary enzymatic strategies: oxidative and reductive pathways. nih.gov The initial step in either pathway is the modification or removal of the nitro group, which is crucial for destabilizing the aromatic ring for subsequent cleavage.
Oxidative Pathway: In aerobic environments, bacteria can employ oxygenase enzymes to attack the aromatic ring directly. Specifically, dioxygenases catalyze the incorporation of both atoms of molecular oxygen into the substrate. nih.gov For instance, Comamonas sp. strain JS46 and Pseudomonas sp. strain JS51 utilize a 3-nitrobenzoate dioxygenase to convert 3-nitrobenzoate into protocatechuate. nih.gov This reaction involves the removal of the nitro group as nitrite. nih.govnih.gov The resulting dihydroxylated intermediate, protocatechuate, is a key metabolite that can then enter central metabolic pathways following ring cleavage by other dioxygenases. researchgate.net
Reductive Pathway: The reductive pathway involves the enzymatic reduction of the nitro group, a common strategy for nitroaromatic compounds. nih.gov This process is catalyzed by a class of enzymes known as nitroreductases, which are typically NAD(P)H-dependent flavoenzymes. oup.com The reduction occurs in a stepwise manner, with the nitro group (-NO₂) being reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). oup.com
Bacterial nitroreductases can be broadly classified into two types:
Type I (Oxygen-insensitive): These enzymes can function in the presence of oxygen and typically catalyze the complete reduction to the amino derivative. oup.com
Type II (Oxygen-sensitive): These enzymes are inhibited by oxygen.
Following the initial reduction, further enzymatic action is required for ring cleavage. For example, the 2-nitrobenzoate (B253500) reductase (NbaA) in Pseudomonas fluorescens reduces 2-nitrobenzoate to 2-hydroxylaminobenzoate, which is then transformed by a mutase (NbaB) into 3-hydroxyanthranilate, an intermediate that subsequently undergoes ring cleavage. nih.gov
Formation and Subsequent Transformation of Degradation Intermediates (e.g., aminobenzoates, nitrophenols, catechols)
The intermediates formed during the biodegradation of 3-nitrobenzoate depend on whether an oxidative or reductive pathway is initiated by the microorganism.
In oxidative pathways, the primary intermediate identified in multiple bacterial strains is protocatechuate . nih.govresearchgate.net This is formed through a dioxygenase-catalyzed reaction that removes the nitro group as nitrite. nih.govresearchgate.net Protocatechuate is a central intermediate in the degradation of many aromatic compounds and is subsequently cleaved, typically by protocatechuate 3,4-dioxygenase or 4,5-dioxygenase, leading to products that enter the tricarboxylic acid (TCA) cycle. researchgate.net
In reductive pathways, the initial product is 3-hydroxylaminobenzoate . nih.gov This intermediate can be unstable and undergo further transformation. While complete reduction leads to 3-aminobenzoate (B8586502) , some studies indicate this may not be the primary metabolic route. For example, Bacillus flexus strain XJU-4, which degrades 3-nitrobenzoate, was unable to utilize 3-aminobenzoate as a growth substrate, suggesting it is not an intermediate in its specific pathway. researchgate.net In other nitrobenzoate isomers, the hydroxylamino intermediate is often converted directly to protocatechuate. oup.comresearchgate.net
In some cases, other intermediates can be formed. For example, the degradation of 3-nitrotoluene (B166867) by Pseudomonas putida proceeds through 3-nitrobenzoate to form 3-nitrophenol , which is subsequently transformed to remove the nitro group. nih.govCatechols are also common intermediates in aromatic degradation; protocatechuate itself is a type of substituted catechol (3,4-dihydroxybenzoic acid).
The following table summarizes key intermediates in the degradation of the 3-nitrobenzoate moiety.
| Degradation Pathway | Initial Enzyme Type | Key Intermediates Formed | Subsequent Transformation |
| Oxidative | Dioxygenase | Protocatechuate, Nitrite | Ring cleavage of protocatechuate |
| Reductive | Nitroreductase | 3-Hydroxylaminobenzoate, 3-Aminobenzoate | Rearrangement or deamination to catecholic compounds, followed by ring cleavage |
| Alternative Oxidative | Monooxygenase (from related compounds) | 3-Nitrophenol | Removal of the nitro group from the phenolic ring |
Factors Influencing Biodegradation Efficiency (e.g., oxygen availability, nutrient conditions, co-contaminants)
The efficiency of 3-nitrobenzoate biodegradation is governed by a combination of environmental and biological factors.
Oxygen Availability : Oxygen is a primary determinant of the degradation pathway. Oxidative degradation, which involves dioxygenases, is an aerobic process and requires the presence of oxygen. nih.gov Conversely, the initial reductive steps can be catalyzed by both oxygen-insensitive (Type I) and oxygen-sensitive (Type II) nitroreductases, allowing this process to occur in both aerobic and anaerobic environments. oup.com
Nutrient Conditions : Several bacterial strains can utilize 3-nitrobenzoate as the sole source of carbon, nitrogen, and energy. nih.govresearchgate.net Bacillus flexus strain XJU-4, for instance, completely utilized 12 mM of 3-nitrobenzoate within five days under optimal conditions. researchgate.net The presence of more readily available nutrients may lead to catabolite repression, slowing the degradation of the more complex nitroaromatic structure.
Co-contaminants : The presence of other chemical compounds can significantly impact biodegradation rates. Studies on p-nitrobenzoate have shown that its degradation can be competitively inhibited by benzoate (B1203000), a structurally similar but more easily metabolized compound. nih.gov This suggests that in mixed-waste environments, the degradation of 3-nitrobenzoate could be hindered by other aromatic acids.
Physicochemical Factors : Environmental conditions such as pH and temperature play a critical role. Research on Bacillus flexus strain XJU-4 identified the optimal conditions for 3-nitrobenzoate degradation, as detailed in the table below. researchgate.net
| Factor | Optimal Condition for Bacillus flexus XJU-4 |
| pH | 7.0 |
| Temperature | 30°C |
Recalcitrance and Environmental Persistence of Nitroaromatic Structures
Nitroaromatic compounds, including 3-nitrobenzoate, are known for their environmental persistence. nih.gov This recalcitrance stems from the unique chemical properties conferred by the nitro group and the aromatic ring.
The primary reason for their stability is the electron-withdrawing nature of the nitro group. This feature decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the oxygenase enzymes that typically initiate the degradation of aromatic hydrocarbons. nih.gov This inherent resistance to oxidative degradation is a major contributor to their persistence in aerobic environments.
Furthermore, the stability of the benzene (B151609) ring itself requires specific enzymatic machinery to cleave. While many microorganisms have evolved pathways to mineralize these compounds, the degradation rates can be slow. asm.org The genetic basis for these degradation pathways can also be unstable. In Comamonas sp. strain JS46, the genes for 3-nitrobenzoate dioxygenase are located on a mobile genetic element, making the degradation phenotype unstable and potentially reversible, which could contribute to its persistence in the environment. nih.gov The toxicity and mutagenicity of nitroaromatic compounds can also inhibit the growth of a broader microbial community that might otherwise contribute to their degradation. nih.gov
Abiotic Chemical Degradation Pathways in Environmental Matrices
In addition to biological processes, abiotic chemical reactions can contribute to the transformation of 3-nitrobenzoate in the environment.
Oxidation and Reduction Processes in Soil and Sediment
Abiotic oxidation and reduction reactions are more significant transformation pathways in soil and sediment matrices.
Reduction: In anoxic environments, such as saturated soils and sediments, chemical reduction of the nitro group is a primary transformation pathway. This can be mediated by reduced iron minerals (e.g., iron(II) in clays and iron sulfides) or by zero-valent iron (ZVI), which is often used for environmental remediation. nih.gov Similar to enzymatic reduction, this process converts the nitro group to an amino group, forming 3-aminobenzoate.
Oxidation: Abiotic oxidation can occur in the presence of strong oxidizing agents, such as hydroxyl radicals (·OH). These radicals can be generated through various mechanisms, including Fenton reactions involving iron minerals and hydrogen peroxide, or photochemical reactions at the soil surface. Studies on the related compound nitrobenzene (B124822) have shown that in the presence of ZVI and dissolved oxygen, advanced oxidation processes can occur alongside reduction. nih.gov These reactions can lead to the formation of intermediates like nitrophenols and aminophenols, and potentially to the eventual mineralization of the compound. nih.gov However, under most environmental conditions, abiotic reduction is the more dominant pathway for nitroaromatic compounds. nih.gov
Bioremediation Strategies for Nitroaromatic Contamination
The microbial degradation pathways of nitroaromatic compounds form the basis for bioremediation strategies aimed at cleaning up contaminated environments. ijeab.comneliti.com Bioremediation offers an environmentally friendly and cost-effective alternative to traditional physicochemical treatment methods. ijeab.comresearchgate.net The primary strategies for the bioremediation of sites contaminated with nitroaromatic compounds include intrinsic bioremediation, biostimulation, and bioaugmentation. ijeab.com
Intrinsic Bioremediation: This strategy relies on the natural ability of indigenous microbial populations to degrade contaminants. For 3-nitrobenzoate, this would depend on the presence of microorganisms with the appropriate metabolic capabilities, such as the oxidative or reductive pathways described above.
Biostimulation: This approach involves the addition of nutrients or other substances to the contaminated environment to stimulate the growth and activity of the native contaminant-degrading microorganisms. For the degradation of 3-nitrobenzoate, this could involve the addition of electron donors or acceptors to enhance microbial activity.
Bioaugmentation: This strategy involves the introduction of specific microorganisms with known degradative capabilities to the contaminated site. ijeab.com For contamination with 3-nitrobenzoate, this could involve the use of well-characterized strains like Pseudomonas sp. strain JS51 or Bacillus flexus strain XJU-4.
A promising approach to enhance the efficiency of bioaugmentation is the use of immobilized cells. A study on Bacillus flexus strain XJU-4 demonstrated significantly enhanced degradation of 3-nitrobenzoate when the bacterial cells were immobilized on polyurethane foam (PUF) compared to freely suspended cells. researchgate.net This technique can protect the microorganisms from toxic substances in the environment and maintain a high cell density, leading to more effective and stable degradation. researchgate.net
| Bioremediation Strategy | Description | Application to 3-Nitrobenzoate Contamination |
| Intrinsic Bioremediation | Relies on naturally occurring microorganisms to degrade contaminants. | Dependent on the presence of indigenous microbes with 3-nitrobenzoate degrading pathways. |
| Biostimulation | Addition of nutrients to stimulate native microbial activity. | Addition of electron donors/acceptors to enhance the activity of native degraders. |
| Bioaugmentation | Introduction of specific microorganisms to the contaminated site. | Inoculation with strains like Pseudomonas sp. JS51 or Bacillus flexus XJU-4. |
| Immobilized Cell Technology | Use of microorganisms fixed on a solid support. | Enhanced degradation of 3-nitrobenzoate using immobilized Bacillus flexus strain XJU-4 on polyurethane foam. researchgate.net |
Future Research Directions and Emerging Opportunities
Development of Green and Sustainable Synthetic Routes for Ammonium (B1175870) 3-Nitrobenzoate and its Derivatives
The traditional synthesis of nitroaromatic compounds, including the 3-nitrobenzoic acid precursor of ammonium 3-nitrobenzoate, often relies on harsh nitrating agents like mixtures of nitric and sulfuric acids. These conventional methods raise environmental concerns due to the use of corrosive reagents and the generation of acidic waste streams. Consequently, a major thrust of future research is the development of green and sustainable synthetic methodologies.
Emerging strategies focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents. Key areas of exploration include:
Biocatalytic and Enzymatic Nitration: Leveraging the high selectivity and mild reaction conditions of enzymes offers a promising green alternative to traditional chemical nitration. nih.gov Biocatalyst systems are being developed to transfer nitro groups to aromatic molecules with greater efficiency and regioselectivity, thereby reducing the formation of unwanted isomers and by-products. nih.gov Research into enzymes like nitroarene dioxygenases and nitroreductases could pave the way for novel biosynthetic routes to 3-nitrobenzoic acid.
Solid-Supported Reagents and Catalysts: The use of solid acid catalysts, such as zeolites, can replace corrosive liquid acids, simplifying product separation and catalyst recycling. nih.gov These materials offer enhanced regioselectivity due to their defined pore structures. nih.gov
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov Microwave-assisted nitration, for instance, allows for rapid and uniform heating of the reaction mixture. nih.gov
Novel Nitrating Agents: The exploration of cleaner nitrating agents, such as dinitrogen pentoxide (N₂O₅), is gaining traction as they can offer more eco-friendly processes with higher selectivity. nih.gov
Once green routes for 3-nitrobenzoic acid are established, its conversion to this compound can be achieved through a simple and inherently green acid-base neutralization reaction with ammonia (B1221849), a process that generates water as the only byproduct.
| Synthesis Approach | Key Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced by-products | Discovery and engineering of nitrating enzymes |
| Solid Acid Catalysts | Reusability, reduced corrosion, simplified workup | Development of novel zeolite and solid-supported catalysts |
| Microwave/Ultrasound | Faster reactions, energy efficiency, higher yields | Optimization of reaction parameters for nitroaromatic synthesis |
| Alternative Reagents | Reduced hazardous waste, improved selectivity | Application of reagents like N₂O₅ in continuous flow systems |
Advanced Multiscale Modeling and Simulation to Predict Complex Behaviors and Properties
The complex interplay of intermolecular forces in the solid state of this compound governs its physical and chemical properties, including its stability and energetic performance. Advanced multiscale modeling and simulation techniques are emerging as powerful tools to predict these complex behaviors, thereby guiding experimental efforts and accelerating the discovery of new materials.
Future research in this area will likely involve:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide fundamental insights into the electronic structure, molecular geometry, and vibrational frequencies of this compound. nih.gov These calculations are crucial for understanding the nature of the ionic interactions between the ammonium cation and the 3-nitrobenzoate anion, as well as the influence of the nitro group on the aromatic system.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a large ensemble of molecules over time, offering predictions of bulk properties such as density, heat of formation, and crystal structure. mdpi.com For this compound, MD can be used to study phase transitions, thermal decomposition mechanisms, and the interactions between the salt and other molecules.
Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can be trained on existing experimental and computational data to develop predictive models for the properties of energetic materials. nih.govrsc.orgresearchgate.net These models can rapidly screen large virtual libraries of this compound derivatives to identify candidates with desired performance characteristics, such as high detonation velocity and low sensitivity. nih.govrsc.org
By integrating these computational approaches across different length and time scales, researchers can build a comprehensive understanding of the structure-property relationships in this compound, facilitating the rational design of new energetic materials with tailored properties.
| Modeling Technique | Predicted Properties | Key Insights |
| Quantum Mechanics (DFT) | Electronic structure, molecular geometry, vibrational spectra | Nature of ionic bonding, effect of nitro group |
| Molecular Dynamics (MD) | Density, heat of formation, crystal structure, decomposition pathways | Bulk material behavior, thermal stability |
| Machine Learning (ML) | Detonation velocity, sensitivity, explosive energy | Rapid screening of new derivatives, structure-property relationships |
Exploration of Novel Functional Materials Incorporating this compound in Optoelectronics and Catalysis
The unique molecular structure of this compound, featuring a nitro-functionalized aromatic ring and a carboxylate group, makes it an interesting building block for the design of novel functional materials. Future research is expected to explore its incorporation into advanced materials for applications in optoelectronics and catalysis.
A particularly promising avenue is the use of 3-nitrobenzoate as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable structures and high surface areas make them suitable for a wide range of applications.
Optoelectronics: The incorporation of the electron-withdrawing nitro group can influence the electronic properties of MOFs, potentially leading to materials with interesting photoluminescent or semiconducting behavior. researchgate.net Research could focus on synthesizing MOFs with 3-nitrobenzoate linkers and investigating their potential use in light-emitting diodes (LEDs), sensors for other nitroaromatic compounds, or as components in solar cells. researchgate.netresearchgate.net
Catalysis: The functional groups within the 3-nitrobenzoate ligand could serve as active sites for catalysis. MOFs containing this ligand could be explored as catalysts for various organic transformations. Furthermore, the nitro group itself can be catalytically reduced to an amino group, which could then be further functionalized, opening up possibilities for post-synthetic modification of the MOF to introduce new catalytic functionalities. mdpi.com
The exploration of this compound in these areas is still in its nascent stages, but the versatility of the 3-nitrobenzoate moiety as a building block for functional materials presents significant opportunities for future discoveries.
Deeper Mechanistic Understanding of Environmental Biotransformation Pathways and Enzyme Engineering for Enhanced Remediation
The widespread use of nitroaromatic compounds has led to environmental contamination, making their bioremediation a critical area of research. mdpi.comrsc.org Understanding the natural biotransformation pathways of 3-nitrobenzoate is essential for developing effective strategies to remove it from the environment.
Numerous microorganisms, particularly bacteria such as Pseudomonas, have been shown to degrade nitroaromatic compounds. nih.govnih.govresearchgate.net Future research will focus on elucidating the specific metabolic pathways and enzymes involved in the breakdown of 3-nitrobenzoate. Key research directions include:
Pathway Elucidation: Detailed studies are needed to identify the specific enzymes and metabolic intermediates in the degradation of 3-nitrobenzoate by various microorganisms. Both oxidative pathways, which involve the dioxygenase-catalyzed removal of the nitro group as nitrite (B80452), and reductive pathways, where the nitro group is reduced to an amino group, have been reported for nitrobenzoate isomers. rsc.orgsemanticscholar.org
Enzyme Characterization: Isolating and characterizing the key enzymes, such as nitroreductases and dioxygenases, will provide insights into their structure, function, and substrate specificity. rsc.orgstackexchange.com This knowledge is crucial for understanding the rate-limiting steps in the degradation process.
Enzyme Engineering: With a deeper mechanistic understanding, protein engineering techniques can be employed to improve the efficiency and stability of these degradative enzymes. stackexchange.com This could involve directed evolution or rational design to create biocatalysts with enhanced activity towards 3-nitrobenzoate and other nitroaromatic pollutants, making bioremediation processes more effective and economically viable.
The ultimate goal is to harness the power of microbial metabolism for the development of robust and sustainable bioremediation technologies for environments contaminated with this compound and related compounds.
| Research Area | Objective | Potential Impact |
| Pathway Elucidation | Identify metabolic intermediates and enzymes | Comprehensive understanding of natural degradation processes |
| Enzyme Characterization | Determine enzyme structure, function, and kinetics | Basis for rational enzyme improvement |
| Enzyme Engineering | Enhance enzyme activity, stability, and specificity | Development of highly efficient biocatalysts for remediation |
Synergistic Integration of Experimental and Theoretical Methodologies for Holistic Chemical Insights
To gain a comprehensive and profound understanding of this compound, a synergistic approach that integrates advanced experimental techniques with sophisticated theoretical methodologies is essential. This holistic approach allows for a virtuous cycle where experimental observations validate and refine theoretical models, which in turn provide deeper interpretations of experimental data and guide new experiments.
Future research will increasingly rely on this integrated strategy:
Combined Spectroscopic and Computational Analysis: Experimental techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can provide detailed information about the vibrational modes of this compound. nih.gov When combined with DFT calculations, these experimental spectra can be accurately assigned, leading to a detailed understanding of the molecular structure and intermolecular interactions in the solid state. nih.govnih.gov
Experimental Validation of Predicted Properties: As discussed in section 8.2, computational methods can predict a range of properties for this compound. These theoretical predictions must be rigorously validated through experimental measurements. For example, predicted crystal structures can be compared with data from X-ray diffraction, and calculated energetic properties can be benchmarked against experimental thermochemical data. mdpi.com
Investigating Reaction Mechanisms: The combination of experimental kinetics studies and theoretical calculations of reaction pathways can provide a detailed picture of chemical processes such as thermal decomposition or biotransformation. nih.gov This synergistic approach is crucial for understanding the complex reaction networks involved and for designing strategies to control these processes.
By fostering a close collaboration between experimentalists and theoreticians, the scientific community can achieve a more complete and nuanced understanding of the fundamental chemistry of this compound, from the molecular level to its bulk material properties and environmental fate. This holistic insight is paramount for the responsible development and application of this and other related energetic and functional materials.
Q & A
Q. What are the critical steps in synthesizing ammonium 3-nitrobenzoate to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves nitration of benzoic acid derivatives followed by neutralization with ammonium hydroxide. Key steps include:
- Controlled Nitration : Use concentrated sulfuric acid as a catalyst to facilitate nitration at the meta position. Slow addition of nitric acid under cooling (0–5°C) minimizes side reactions like di-nitration .
- Neutralization : React 3-nitrobenzoic acid with ammonium hydroxide in a 1:1 molar ratio. Monitor pH to avoid excess ammonium ions, which can lead to byproducts.
- Purification : Recrystallize the crude product using methanol or ethanol. Thin-layer chromatography (TLC) with 8:2 hexane/ethyl acetate can confirm purity (Rf ≈ 0.35 for pure product) .
Data Table :
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 0–5°C during nitration |
| Molar Ratio (Acid:NH₃) | 1:1 |
| Recrystallization Solvent | Methanol |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Look for key peaks:
- ~1725 cm⁻¹ : C=O stretch of the carboxylate group.
- 1530 and 1350 cm⁻¹ : Asymmetric and symmetric NO₂ stretches .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons appear as doublets (δ 8.5–8.7 ppm for nitro-adjacent H) and triplets (δ 7.5–7.7 ppm for other aromatic H).
- ¹³C NMR : Carboxylate carbon at ~170 ppm .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation of nitro compound vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Decontamination : Wash skin with soap and water immediately after contact. Store separately from reducing agents to prevent explosive reactions .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar solvents be resolved?
- Methodological Answer : Contradictions often arise from impurities or variations in crystallization conditions. To address this:
- Reproducibility Tests : Repeat synthesis and purification under controlled humidity and temperature.
- Advanced Characterization : Use differential scanning calorimetry (DSC) to detect polymorphic forms. Cross-validate with powder X-ray diffraction (PXRD) .
Example Data Conflict : - Study A reports solubility in methanol as 25 g/L at 25°C, while Study B reports 18 g/L. Possible causes include residual sulfuric acid (from synthesis) or hydration states.
Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate hyperpolarizability (β) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. Compare with experimental second-harmonic generation (SHG) data.
- Charge Transfer Analysis : Use Natural Bond Orbital (NBO) analysis to identify electron donor-acceptor interactions in the crystal lattice .
Key Finding : Imidazolium 3-nitrobenzoate crystals show β values ~10× higher than urea, making them viable for NLO applications .
Q. How do reaction conditions influence regioselectivity in the nitration of benzoate precursors?
- Methodological Answer :
- Acid Concentration : Higher H₂SO₄/HNO₃ ratios favor meta substitution due to steric and electronic effects.
- Temperature : Excess heat (>10°C) promotes para-nitration or di-nitration byproducts. Kinetic control at 0°C optimizes meta selectivity .
Experimental Design : - Use a DoE (Design of Experiments) approach to test variables: acid ratio (1:1 to 3:1), temperature (–5°C to 20°C), and reaction time (10–60 min).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer :
- Source Validation : Cross-check purity methods (e.g., HPLC vs. TLC). Commercial samples may contain stabilizers.
- Calibration : Use certified reference standards (e.g., NIST-traceable thermometers) during DSC analysis.
- Hydration States : Anhydrous vs. monohydrate forms can shift melting points by 5–10°C. Conduct Karl Fischer titration to quantify water content .
Research Workflow Optimization
Q. What strategies improve the reproducibility of this compound crystallization?
- Methodological Answer :
- Seeding : Introduce a small crystal of the pure compound to induce controlled nucleation.
- Gradient Cooling : Reduce temperature from 50°C to 4°C at 1°C/min to avoid amorphous precipitates.
- Solvent Antisolvent Pairing : Use methanol (solvent) and diethyl ether (antisolvent) for higher yield .
Ethical and Data Management Considerations
Q. How can researchers balance open data sharing with privacy in studies involving hazardous compounds?
- Methodological Answer :
- Anonymization : Remove identifiers from datasets (e.g., lab location, personnel names).
- Controlled Access : Use repositories like Zenodo with embargo options for sensitive synthesis protocols.
- Compliance : Follow institutional review boards (IRBs) and GDPR/CCPA guidelines for data containing safety risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
